molecular formula C14H11FN6O B2874908 2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396790-84-3

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2874908
CAS No.: 1396790-84-3
M. Wt: 298.281
InChI Key: KEDJNPDFUNMIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11FN6O and its molecular weight is 298.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methylpyridine moieties contributes to its pharmacological profile.

Antiviral Activity

Recent studies have demonstrated that compounds with a tetrazole structure exhibit antiviral properties. For instance, a related tetrazole compound showed significant activity against the influenza A virus with an IC50 value of 18.4 µM and a selectivity index (SI) greater than 38, indicating a strong antiviral effect and low toxicity to host cells . The structure-activity relationship (SAR) analysis suggests that modifications in the tetrazole ring can significantly influence activity.

Antimicrobial Properties

Tetrazole derivatives have been reported to possess antimicrobial activities. In vitro studies using disc diffusion methods revealed that certain tetrazoles exhibit substantial antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents can enhance these properties, highlighting the importance of molecular structure in determining biological activity .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Compounds similar to this compound have shown cytotoxic effects in cancer cell lines. For instance, a study reported that certain tetrazoles induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

The mechanisms underlying the biological activities of tetrazole-containing compounds are multifaceted:

  • Inhibition of Viral Replication : Some tetrazoles may interfere with viral polymerase activity, thus inhibiting viral replication.
  • Disruption of Bacterial Cell Walls : The antimicrobial action may involve disrupting bacterial cell wall synthesis or function.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

Study 1: Antiviral Efficacy

In a recent investigation, a series of tetrazole derivatives were synthesized and tested for their antiviral activity against influenza viruses. The most active compound exhibited an IC50 value of 18.4 µM, confirming the potential for further development into antiviral therapeutics .

Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria. The results indicated that specific structural modifications significantly enhanced antibacterial activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Research Findings Summary Table

Activity IC50 Value Selectivity Index (SI) Target Pathogen/Cell Line
Antiviral18.4 µM>38Influenza A virus
AntimicrobialVariesN/AStaphylococcus aureus, E. coli
AnticancerN/AN/AVarious cancer cell lines

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c1-9-3-2-4-12(16-9)17-14(22)13-18-20-21(19-13)11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJNPDFUNMIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.